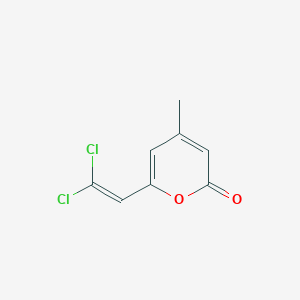![molecular formula C7H14OS B14495595 [(2-Methylbutan-2-yl)sulfanyl]acetaldehyde CAS No. 64199-30-0](/img/structure/B14495595.png)
[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde is an organic compound characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylbutan-2-yl)sulfanyl]acetaldehyde typically involves the reaction of 2-methylbutan-2-thiol with acetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Methylbutan-2-yl)sulfanyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The sulfanyl group may also participate in redox reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
[(2-Methylbutan-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
[(2-Methylbutan-2-yl)sulfanyl]methane: Lacks the aldehyde group, making it less reactive.
[(2-Methylbutan-2-yl)sulfanyl]propane: Contains a longer carbon chain, affecting its physical and chemical properties.
Uniqueness
[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
CAS番号 |
64199-30-0 |
|---|---|
分子式 |
C7H14OS |
分子量 |
146.25 g/mol |
IUPAC名 |
2-(2-methylbutan-2-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C7H14OS/c1-4-7(2,3)9-6-5-8/h5H,4,6H2,1-3H3 |
InChIキー |
RVQZOYUIOREKAB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)SCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


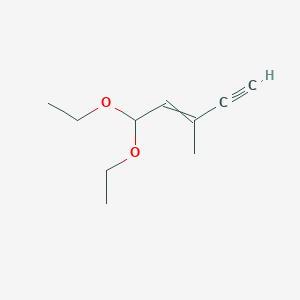
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

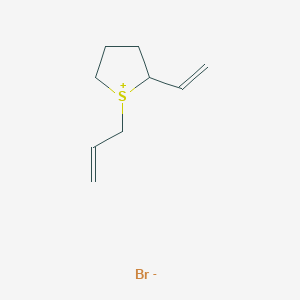
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
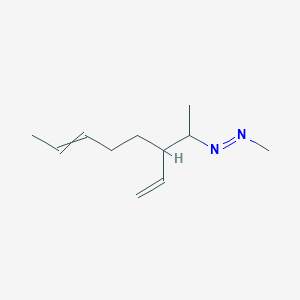
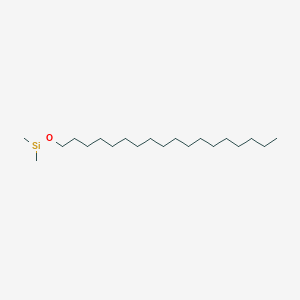
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)

